Ethyl 3-chloro-2-fluorobenzoate
Overview
Description
Ethyl 3-chloro-2-fluorobenzoate is a synthetic organic molecule that belongs to the class of benzoates. It has a CAS Number of 773135-55-0 . The molecular weight of this compound is 202.61 .
Molecular Structure Analysis
The molecular formula of Ethyl 3-chloro-2-fluorobenzoate is C9H8ClFO2 . The average mass is 202.610 Da and the monoisotopic mass is 202.019684 Da .Physical And Chemical Properties Analysis
Ethyl 3-chloro-2-fluorobenzoate is a liquid at room temperature . The storage temperature is normal and it should be sealed in a dry place .Scientific Research Applications
Applications in Synthesis and Chemical Reactions
Continuous-Flow Processes for Floxacin Intermediates Ethyl 3-chloro-2-fluorobenzoate has been employed in the synthesis of various intermediates such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, using continuous-flow processes. This method provides advantages like reduced raw material consumption, higher yields, shorter reaction times, and enhanced safety and environmental friendliness compared to traditional methods (Guo, Yu, & Su, 2020).
Synthesis of Quinoline Derivatives Quinoline derivatives, known for their fluorescence and potential as antioxidants and radioprotectors, are synthesized using reactions involving ethyl 3-chloro-2-fluorobenzoate. The resulting compounds are important in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).
Structural Studies and Hydrogen Bond Analysis Ethyl 3-chloro-2-fluorobenzoate has been used to prepare compounds like (Z)-ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate for structural studies. These studies include analyzing aspects like dihedral angles and hydrogen bonding patterns (Dehua & Xiaoyan, 2008).
Development of Antimycobacterial Agents Derivatives of ethyl 3-chloro-2-fluorobenzoate have been synthesized and evaluated for their potential as antimycobacterial agents, especially against strains of Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).
Applications in Material Science
Synthesis of Herbicidal Compounds The compound has been utilized in the synthesis of herbicidal agents, such as 3-Chloro-4-fluorobenzoylthiourea, demonstrating significant herbicidal activity (Chang-chun, 2006).
Fluorescence Studies and Light Emitting Materials Ethyl 3-chloro-2-fluorobenzoate derivatives have been synthesized for fluorescence studies, specifically aiming to improve emission wavelengths and fluorescence efficiency. These compounds are found to emit blue light, making them useful in various applications (Mahadevan et al., 2014).
Electroluminescent Devices and Red Emitting Complexes The compound has been used in synthesizing red-emitting europium complexes with enhanced electroluminescent performances due to the introduction of fluorine, making them valuable in organic devices (Zhang, Li, & Lv, 2012).
Safety And Hazards
Ethyl 3-chloro-2-fluorobenzoate has some safety concerns. It has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or gas, and avoiding contact with skin, eyes, or clothing .
properties
IUPAC Name |
ethyl 3-chloro-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNAALBXEILIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647505 | |
Record name | Ethyl 3-chloro-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-2-fluorobenzoate | |
CAS RN |
773135-55-0 | |
Record name | Ethyl 3-chloro-2-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773135-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-chloro-2-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-chloro-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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